molecular formula C21H26N4O3S B2393562 6-(4-methoxyphenyl)-3-methyl-N-(3-morpholinopropyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852134-76-0

6-(4-methoxyphenyl)-3-methyl-N-(3-morpholinopropyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2393562
CAS No.: 852134-76-0
M. Wt: 414.52
InChI Key: NJDFCYAORUJYNR-UHFFFAOYSA-N
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Description

Imidazothiazole derivatives, such as CITCO , are known to stimulate human constitutive androstane receptor (CAR) nuclear translocation . This class of compounds has diverse applications in scientific research and exhibits remarkable potential for drug development.


Synthesis Analysis

The synthesis of imidazothiazole derivatives often involves the cyclization of certain compounds under specific conditions . For example, the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate (2) in 1,4-dioxane under reflux condition produced the ethyl 2-methylbenzo- [d]-imidazo- [2,1-b]-thiazole-3-carboxylate (3) .


Molecular Structure Analysis

The molecular structure of imidazothiazole derivatives can be characterized using various spectroscopic techniques . For instance, the IR spectrum can provide information about the functional groups present in the compound .


Chemical Reactions Analysis

Imidazothiazole derivatives can undergo various chemical reactions . For example, they can activate substrates acetyl acetone/ethyl acetoacetate and even reagent NBS, for favorable interaction, leading to α-bromoketones in excellent yield with succinimide as byproduct .

Scientific Research Applications

Anti-inflammatory and Analgesic Agents

  • Compounds related to 6-(4-methoxyphenyl)-3-methyl-N-(3-morpholinopropyl)imidazo[2,1-b]thiazole-2-carboxamide have been explored for their potential as anti-inflammatory and analgesic agents. For example, 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles, structurally related to the compound , have shown significant inhibitory effects on in vitro neutrophil activation, surpassing even the parent compound in some cases. This suggests their utility in developing new anti-inflammatory drugs (Andreani et al., 2000).

Antimicrobial and Antibacterial Activities

  • Another area of application is in the development of antimicrobial and antibacterial agents. For instance, fluoroquinolone-based 4-thiazolidinones, which include structures akin to the target compound, have been synthesized and tested for their antifungal and antibacterial activities. These compounds establish a foundation for the creation of new antimicrobial agents that could address resistant strains of bacteria and fungi (Patel & Patel, 2010).

Cytotoxicity and Cancer Research

  • The compound and its derivatives have also been evaluated for their cytotoxic activity against human cancer cell lines. A study on novel compounds bearing imidazo[2,1-b]thiazole scaffolds showed potential inhibitory effects against MDA-MB-231, a human cancer cell line, indicating their potential application in cancer therapy (Ding et al., 2012).

Central Nervous System (CNS) Penetrability

  • The ability of these compounds to penetrate the central nervous system (CNS) has been another focus of research. For instance, studies on 5-HT3 receptor antagonists, including structurally related compounds, have shown effective CNS penetrability upon peripheral administration. This highlights their potential use in developing treatments for CNS disorders (Rosen et al., 1990).

Anti-Tuberculosis Agents

  • The green synthesis of novel adamantyl-imidazolo-thiadiazoles targeting sterol 14α-demethylase (CYP51) as anti-tuberculosis agents showcases the compound's potential in addressing infectious diseases. One of the synthesized compounds showed potent inhibitory activity towards Mycobacterium tuberculosis, comparable to standard drugs (Anusha et al., 2015).

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(3-morpholin-4-ylpropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-15-19(20(26)22-8-3-9-24-10-12-28-13-11-24)29-21-23-18(14-25(15)21)16-4-6-17(27-2)7-5-16/h4-7,14H,3,8-13H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDFCYAORUJYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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